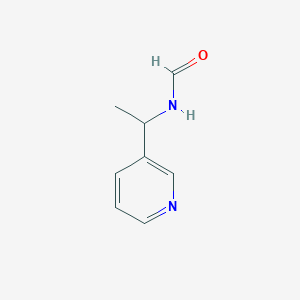
N-(1-pyridin-3-ylethyl)formamide
Descripción general
Descripción
“N-(1-pyridin-3-ylethyl)formamide” is a chemical compound with the CAS number 21131-85-1 . It is used in scientific research and has diverse applications, ranging from pharmaceutical studies to the synthesis of complex molecules.
Synthesis Analysis
The synthesis of “N-(1-pyridin-3-ylethyl)formamide” and similar compounds often involves transamidation, a process that forms amide bonds . This process is typically classified into two categories based on amide activation: activated amide and unactivated amide .Molecular Structure Analysis
The molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is similar to that of formamide, a reagent that is an ionizing solvent in aqueous buffers and is widely utilized in biochemistry and molecular biology .Chemical Reactions Analysis
The chemical reactions involving “N-(1-pyridin-3-ylethyl)formamide” are typically catalyzed reactions. For instance, formamide catalyzed activation of carboxylic acids has been reported, which is a versatile and cost-efficient method for amidation and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-pyridin-3-ylethyl)formamide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Microarray Probe Design in Microbial Diagnostics
“N-(1-pyridin-3-ylethyl)formamide” can be used in the design of microarray probes for microbial diagnostics . It can be used to adjust the hybridization stringency, which can optimize the sensitivity and specificity of the probes . This is particularly useful in high-density microarrays, where it is generally unfeasible to experimentally test thousands of probes .
Formamide Denaturation of Probe-Target Hybrids
This compound can be used in the denaturation of probe-target hybrids . This process is crucial in many molecular biology experiments, including those involving the use of microarrays . The denaturation profiles obtained can be used to develop models and rules that can predict the stability of single and double mismatches, including bulged and tandem mismatches .
Fluorescence In Situ Hybridization (FISH)
“N-(1-pyridin-3-ylethyl)formamide” can be used in Fluorescence In Situ Hybridization (FISH) experiments . In FISH, the addition of formamide to aqueous buffers solutions of DNA enables key procedural steps—such as the prehybridization denaturation, the reannealing step and the post-hybridization stringency washes—to be carried out at lower, less harsh temperatures without compromising the overall efficiency and specificity of the hybridization .
Formamide-Free FISH
Interestingly, research has also been conducted into formamide-free FISH protocols . These protocols aim to reduce the use of formamide, which is toxic and a potential teratogen . The use of alternatives to formamide can simplify procedures, reduce exposure risks for workers, and minimize the production of toxic waste .
Synthesis of Complex Molecules
“N-(1-pyridin-3-ylethyl)formamide” can be used in the synthesis of complex molecules. This showcases the versatility and significance of this compound in scientific research.
Pharmaceutical Studies
This compound can also be used in pharmaceutical studies. While the specific applications can vary widely, it is clear that “N-(1-pyridin-3-ylethyl)formamide” plays an important role in this field.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-(1-pyridin-3-ylethyl)formamide, also known as N-(1-pyridin-3-yl-ethyl)-formamide, is a pyridine-containing compound . Pyridine scaffolds have been detected in most relevant drug molecules and have shown great potential for treatment . They have been used in medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
Pyridine-containing compounds are known to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine-containing compounds have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine-containing compounds have been known to exhibit cytotoxic properties against tumor cells .
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPFWHGVDOZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378036 | |
| Record name | N-(1-pyridin-3-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)formamide | |
CAS RN |
21131-85-1 | |
| Record name | N-(1-pyridin-3-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)

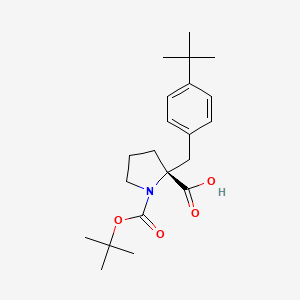
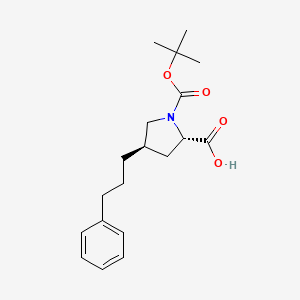


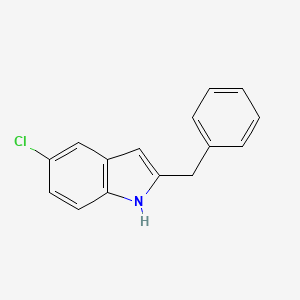


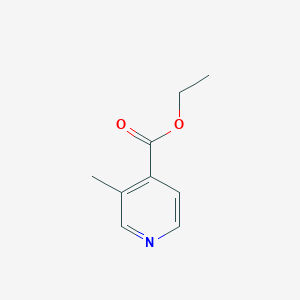
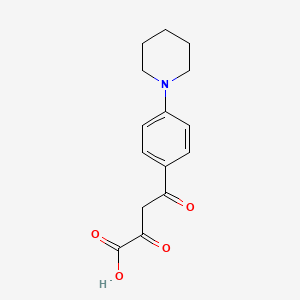
![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)
